1-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-methyl-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-7-3-5-9-21(12)18(24)14-11-13-16(20(14)2)19-15-8-4-6-10-22(15)17(13)23/h4,6,8,10-12H,3,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTJJSLKIRECHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrido-pyrrolo-pyrimidine framework, which is pivotal for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways.
Target Interactions
- Kinase Inhibition : Initial findings indicate that the compound may inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against CDK2 and CDK9, suggesting a potential for antiproliferative effects against cancer cells .
- Anti-inflammatory Activity : Compounds related to this structure have been demonstrated to exhibit anti-inflammatory properties by inhibiting COX-2 activity. The IC50 values for these derivatives were reported around 0.04 μmol, comparable to established anti-inflammatory drugs .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound:
| Assay Type | Result (EC50/IC50) | Reference |
|---|---|---|
| CDK Inhibition | 0.36 µM (CDK2) | |
| Anti-inflammatory (COX-2) | 0.04 µmol | |
| Cytotoxicity (HeLa cells) | IC50 = 10 µM |
Case Studies
One notable study assessed the compound's effect on human tumor cell lines (HeLa, HCT116). Results indicated a significant reduction in cell viability at concentrations above 5 µM, demonstrating its potential as an anticancer agent.
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable properties:
- Absorption : High oral bioavailability expected due to lipophilicity.
- Metabolism : Predominantly metabolized via cytochrome P450 pathways.
- Excretion : Primarily renal excretion of metabolites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
The tricyclic pyrido-pyrrolo-pyrimidinone system distinguishes the target compound from simpler bicyclic pyrido[2,3-d]pyrimidin-4(1H)-ones. For example:
- 2,3-Dihydropyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-ones : These analogs lack the fully aromatic pyrrole ring, resulting in reduced planarity and altered electronic properties. This structural difference correlates with diminished cytotoxic activity compared to the fully aromatic tricyclic system .
- Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones : Incorporation of a triazole ring enhances π-π stacking interactions but may reduce metabolic stability due to increased electron density .
Table 1: Structural Comparison of Core Heterocycles
Substituent Effects on Bioactivity
The 2-methylpiperidine-1-carbonyl group in the target compound is critical for its pharmacological profile. Comparisons with other substituents include:
- Benzyl/methyl groups (Compounds 17, 18) : These substituents improve synthetic yields (up to 85%) but reduce cytotoxic efficacy compared to carboxamide derivatives .
- Methoxypropyl groups : Enhance solubility but may decrease membrane permeability, as seen in derivatives like 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide .
Table 2: Substituent Impact on Activity and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
